
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH is a peptide composed of a sequence of amino acids: lysine, glutamic acid, glycine, valine, histidine, alanine, and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves:
Attachment of the first amino acid: to a resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: of the amino group after each coupling step.
Cleavage: of the peptide from the resin and final deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring consistency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using acids, bases, or enzymes.
Oxidation: Modifying amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds between cysteine residues.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation and reduction modify specific side chains or disulfide bonds .
Wissenschaftliche Forschungsanwendungen
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH have diverse applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Developing peptide-based drugs, vaccines, and diagnostic tools.
Industry: Producing bioactive peptides for cosmetics, food additives, and agricultural applications .
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling cascades.
Enzymes: Acting as substrates, inhibitors, or activators.
Ion Channels: Modulating ion flow across cell membranes.
Transporters: Facilitating the movement of molecules across membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different amino acid composition.
Ala-Gly, Lys-Ala, Glu-Gly: Shorter peptides with simpler structures.
Uniqueness
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH: The presence of multiple valine residues and the combination of hydrophilic and hydrophobic amino acids contribute to its distinct properties .
Eigenschaften
Molekularformel |
C43H73N13O14 |
|---|---|
Molekulargewicht |
996.1 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H73N13O14/c1-20(2)32(40(66)50-23(7)36(62)56-35(24(8)57)43(69)70)53-30(59)18-48-39(65)28(15-25-16-46-19-49-25)52-41(67)34(22(5)6)55-42(68)33(21(3)4)54-29(58)17-47-38(64)27(12-13-31(60)61)51-37(63)26(45)11-9-10-14-44/h16,19-24,26-28,32-35,57H,9-15,17-18,44-45H2,1-8H3,(H,46,49)(H,47,64)(H,48,65)(H,50,66)(H,51,63)(H,52,67)(H,53,59)(H,54,58)(H,55,68)(H,56,62)(H,60,61)(H,69,70)/t23-,24+,26-,27-,28-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
AFLCUVMBGFCYAA-MXGWNDODSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


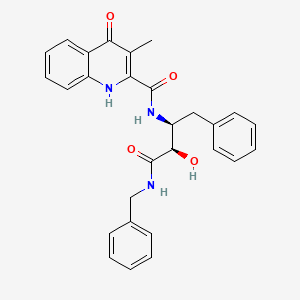
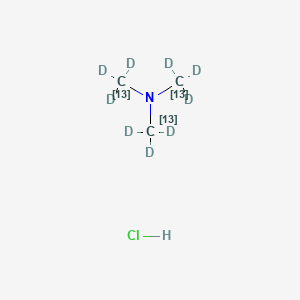
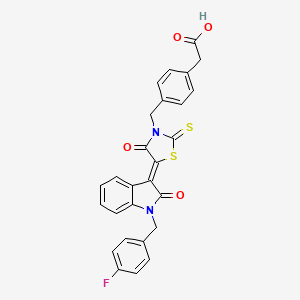
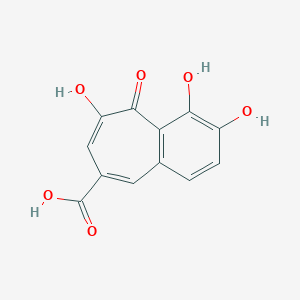
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
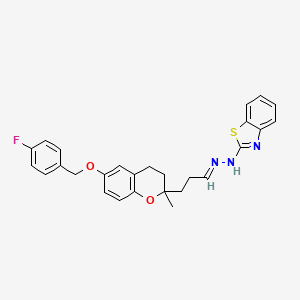
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
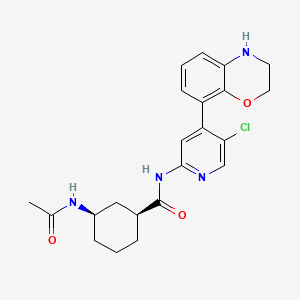
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
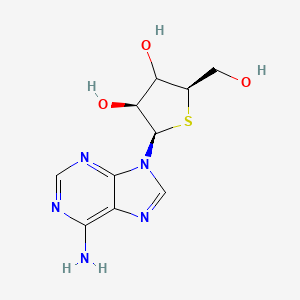
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
